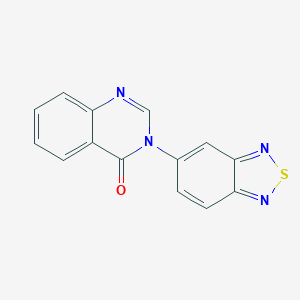
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone is a heterocyclic compound that combines the structural features of both quinazolinone and thiadiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone typically involves the reaction of 2-aminobenzamide with thiols in a one-pot intermolecular annulation reaction. This method is efficient, transition metal-free, and operates under mild conditions . The reaction conditions include the use of ethanol as a solvent and triethylamine as a base, which facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the quinazolinone or thiadiazole rings.
Applications De Recherche Scientifique
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial and anticancer activities
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds also contain a heterocyclic ring with similar pharmacological activities.
1,3,4-Thiadiazoles: These compounds share the thiadiazole ring and have a broad spectrum of biological activities.
Uniqueness
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone is unique due to its combination of quinazolinone and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H8N4OS |
|---|---|
Poids moléculaire |
280.31g/mol |
Nom IUPAC |
3-(2,1,3-benzothiadiazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C14H8N4OS/c19-14-10-3-1-2-4-11(10)15-8-18(14)9-5-6-12-13(7-9)17-20-16-12/h1-8H |
Clé InChI |
ABTFQMLOZSSPJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC4=NSN=C4C=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC4=NSN=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397286.png)
![N-(2-chlorophenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397287.png)

![N-(3-chlorophenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397290.png)
![N-(2-ethoxyphenyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397292.png)
![N-(4-chlorophenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397293.png)
![N-(2,4-dimethylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397296.png)
![2-[(2-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397297.png)
![N-(2-methoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397299.png)
![N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B397300.png)
![N-{[difluoro(methyl)silyl]methyl}-N-(1-phenylethyl)acetamide](/img/structure/B397301.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397304.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397307.png)
![2-[(2-bromobenzoyl)amino]-N-(1-naphthyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397308.png)
